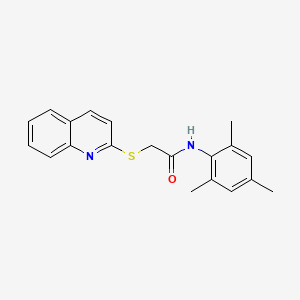![molecular formula C14H13N3OS B5847616 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5847616.png)
3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide, also known as MPT0B390, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to have promising anti-tumor activity in preclinical studies, making it a potential candidate for further development. In
作用机制
The mechanism of action of 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide involves the inhibition of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide disrupts the signaling pathways that are essential for cancer cell survival, leading to the inhibition of tumor growth. The compound has also been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the development of various types of cancer.
Biochemical and Physiological Effects
3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has been shown to have various biochemical and physiological effects in cancer cells. The compound has been shown to induce cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation. 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. The compound has been shown to inhibit the expression of various proteins that are involved in cancer cell survival, such as Bcl-2 and survivin.
实验室实验的优点和局限性
3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has several advantages for lab experiments. The compound has been shown to have high potency and selectivity against cancer cells, making it a potential candidate for further development. 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has also been shown to have synergistic effects when used in combination with other anti-cancer drugs, making it a potential candidate for combination therapy. However, the compound has some limitations for lab experiments. 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has poor solubility in water, which can make it difficult to administer in vivo. The compound also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the development of 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its bioavailability and solubility. Another potential direction is the development of 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide as a combination therapy with other anti-cancer drugs. The compound could also be further studied for its potential therapeutic applications in other diseases, such as inflammatory diseases and neurodegenerative diseases. Overall, 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has shown promising results in preclinical studies and has the potential to be developed into a novel cancer therapeutic.
合成方法
3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide can be synthesized using a multi-step process that involves the reaction of various chemicals such as 3-methylbenzoic acid, pyridine-2-carbonyl chloride, and thiosemicarbazide. The final product is obtained through a purification process that involves recrystallization and column chromatography. The synthesis method has been optimized to yield high purity and high yield of 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide.
科学研究应用
3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that the compound has potent anti-tumor activity against various types of cancer cells, including breast cancer, lung cancer, and liver cancer. 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. The compound has also been shown to have synergistic effects when used in combination with other anti-cancer drugs, making it a potential candidate for combination therapy.
属性
IUPAC Name |
3-methyl-N-(pyridin-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-5-4-6-11(9-10)13(18)17-14(19)16-12-7-2-3-8-15-12/h2-9H,1H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUBAEWOQLLTDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5847578.png)
![2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5847591.png)

![N-[(5-nitro-1H-1,2,3-benzotriazol-1-yl)methyl]-4-phenyl-1,2,5-oxadiazol-3-amine](/img/structure/B5847601.png)


![5-(2-hydroxyethyl)-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5847615.png)

![4-bromo-N'-[4-(1,4-dioxan-2-ylmethoxy)benzylidene]benzohydrazide](/img/structure/B5847630.png)
![N-methyl-N-[4-({[(3-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5847640.png)
